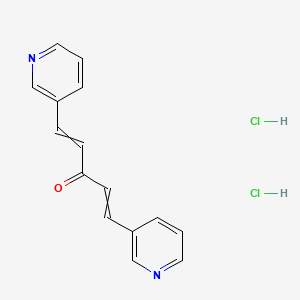![molecular formula C14H10ClN5 B13885198 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features both indole and pyrazolo[3,4-d]pyrimidine moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves the reaction of indole derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a pyrazolo[3,4-d]pyrimidine compound under acidic conditions . The reaction conditions often involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogenation with Pd/C under atmospheric or elevated pressure.
Substitution: Reactions with nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole-pyrazolo[3,4-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved often include signal transduction pathways like the PI3K/Akt pathway, which is crucial in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the indole moiety.
1-methyl-1H-indole-3-carbaldehyde: Contains the indole structure but lacks the pyrazolo[3,4-d]pyrimidine component.
Uniqueness
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is unique due to the combination of indole and pyrazolo[3,4-d]pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
Eigenschaften
Molekularformel |
C14H10ClN5 |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClN5/c1-20-13-10(7-17-20)12(18-14(15)19-13)9-3-2-8-4-5-16-11(8)6-9/h2-7,16H,1H3 |
InChI-Schlüssel |
XPFJGUCKPJXARG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CC4=C(C=C3)C=CN4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


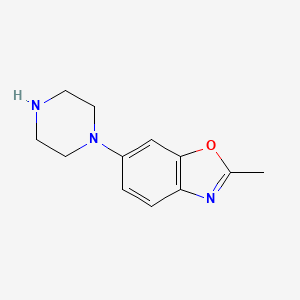
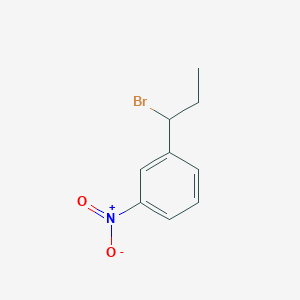
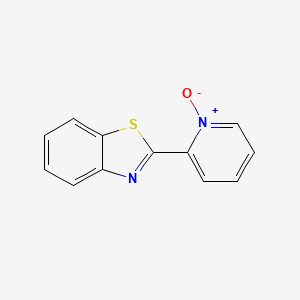

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
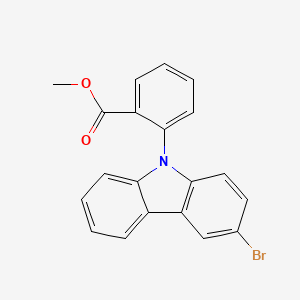
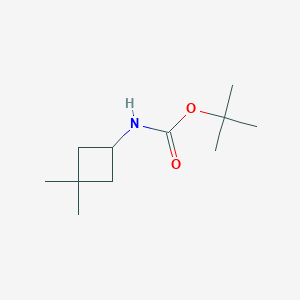
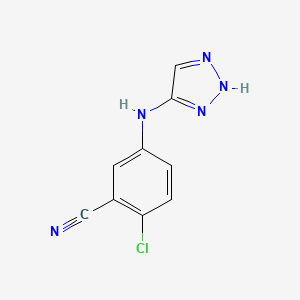
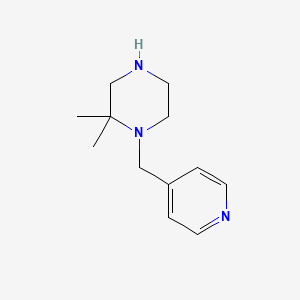
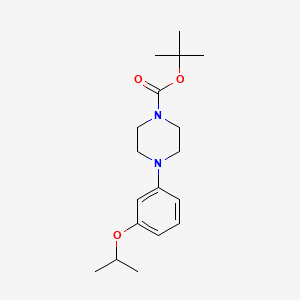
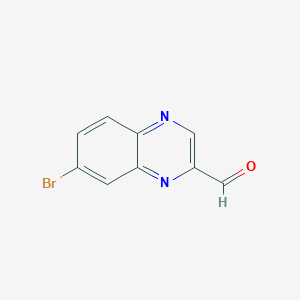

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
